molecular formula C10H13N3O2 B12799165 N-Hydrazinocarbonylmethyl-2-phenyl-acetamide CAS No. 6296-94-2

N-Hydrazinocarbonylmethyl-2-phenyl-acetamide

Cat. No.: B12799165
CAS No.: 6296-94-2
M. Wt: 207.23 g/mol
InChI Key: ZKLDFMOZPAIVHZ-UHFFFAOYSA-N
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Description

N-Hydrazinocarbonylmethyl-2-phenyl-acetamide is a chemical compound with the molecular formula C10H13N3O3 It is known for its unique structure, which includes a hydrazine group attached to a phenyl-acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydrazinocarbonylmethyl-2-phenyl-acetamide typically involves the reaction of hydrazine with phenyl-acetamide derivatives. One common method includes the reaction of phenyl-acetamide with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Hydrazinocarbonylmethyl-2-phenyl-acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N-Hydrazinocarbonylmethyl-2-phenyl-acetamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to form various derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Hydrazinocarbonylmethyl-2-phenyl-acetamide involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylacetamide: Similar structure but lacks the hydrazine group.

    N-Methyl-N-phenyl-acetamide: Contains a methyl group instead of the hydrazine group.

    N-(5-Chloro-2-hydroxy-phenyl)-acetamide: Contains a chloro and hydroxy group on the phenyl ring.

Uniqueness

N-Hydrazinocarbonylmethyl-2-phenyl-acetamide is unique due to the presence of the hydrazine group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

6296-94-2

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

N-(2-hydrazinyl-2-oxoethyl)-2-phenylacetamide

InChI

InChI=1S/C10H13N3O2/c11-13-10(15)7-12-9(14)6-8-4-2-1-3-5-8/h1-5H,6-7,11H2,(H,12,14)(H,13,15)

InChI Key

ZKLDFMOZPAIVHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCC(=O)NN

Origin of Product

United States

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